molecular formula C26H29ClN6O5S B612050 CKD-516 CAS No. 1240321-53-2

CKD-516

Cat. No.: B612050
CAS No.: 1240321-53-2
M. Wt: 573.1 g/mol
InChI Key: FIAUXCMEQTWLQZ-FTBISJDPSA-N
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Description

CKD-516 is a novel vascular disrupting agent that targets tumor vasculature. It is known for its ability to selectively disrupt the blood vessels within tumors, leading to rapid tumor cell death. This compound has shown significant potential in enhancing the efficacy of various cancer treatments, including immunotherapy and radiotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

CKD-516 is synthesized through a multi-step chemical process. The synthesis involves the preparation of key intermediates, followed by their coupling and subsequent functionalization to yield the final product. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing stringent quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

CKD-516 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and appropriate solvents (water, ethanol).

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

CKD-516 has a wide range of scientific research applications:

Mechanism of Action

CKD-516 exerts its effects by targeting the tubulin in the microtubule cytoskeleton of endothelial cells within tumor vasculature. It binds to the colchicine-binding site of tubulin, causing conformational changes that lead to the disruption of microtubules. This results in the collapse of the tumor blood vessels, leading to hypoxia and subsequent tumor cell death . Additionally, this compound has been shown to enhance the maturation of dendritic cells through the Rho signaling pathway, boosting the immune response against tumors .

Comparison with Similar Compounds

CKD-516 is unique among vascular disrupting agents due to its dual mechanism of action: disrupting tumor vasculature and enhancing immune response. Similar compounds include:

    Combretastatin A-4: Another vascular disrupting agent that targets tubulin but does not have the same immune-boosting effects.

    Oxi4503: A derivative of combretastatin A-4 with enhanced vascular disrupting properties but limited immune modulation.

    ZD6126: Targets tumor vasculature but lacks the dual action seen in this compound.

This compound stands out due to its ability to synergize with other cancer therapies, making it a promising candidate for combination treatments .

Properties

IUPAC Name

(2S)-2-amino-3-methyl-N-[4-[3-(1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl]butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O5S.ClH/c1-14(2)22(27)25(34)31-26-30-18(11-38-26)15-6-7-17(19(8-15)32-13-28-12-29-32)23(33)16-9-20(35-3)24(37-5)21(10-16)36-4;/h6-14,22H,27H2,1-5H3,(H,30,31,34);1H/t22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAUXCMEQTWLQZ-FTBISJDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80154196
Record name CKD-516
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

573.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240321-53-2
Record name CKD-516
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1240321532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CKD-516
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VALECOBULIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J9QE0TM5I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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